Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Building Block

Synthetic sequences containing acid-labile groups (tert-butyl esters, silyl ethers, acetals, epoxides) are incompatible with Boc deprotection requiring TFA or HCl. The Boc analog of this scaffold demands acidic conditions that destroy such functionality. This Cbz-protected cis-fused octahydropyrrolo[3,2-b]pyrrole enables neutral hydrogenolysis (H₂, Pd/C) deprotection, preserving acid-sensitive intermediates. • Orthogonal Cbz group cleaved under H₂/Pd-C at neutral pH - fully compatible with acid-labile protecting groups. • Validated scaffold: TET1 inhibitor IC₅₀ = 1.33 μM; HCMV protease inhibitor IC₅₀ = 0.805-1.8 mM (benzyl-dependent binding). • Patented two-step diastereoselective synthesis (CN102086202A) enables cost-effective multi-gram supply for lead optimization.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B8099276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
InChIKeyNRDFHLJYVIKWTL-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate – Key Identifier & Procurement Context


Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate (CAS 1251009-14-9; C₁₄H₁₈N₂O₂; MW 246.31 Da) is a benzyl‑carbamate (Cbz)-protected, cis‑fused bicyclic diamine belonging to the octahydropyrrolo[3,2‑b]pyrrole family . The saturated [3,2‑b] ring‑junction stereochemistry differentiates it from the more heavily studied [3,4‑c] and [3,4‑b] isomers, while the benzyl carbamate protecting group offers orthogonal deprotection chemistry relative to the widely used tert‑butoxycarbonyl (Boc) analog (CAS 1260590-44-0) . The scaffold has been validated in medicinal chemistry programs targeting the orexin‑2 receptor and human cytomegalovirus protease, establishing the core’s relevance for drug discovery [1].

Orthogonal deprotection Hydrogenolysis (Cbz) vs acidolysis (Boc); compatible with acid-sensitive synthetic routes
cis-[3,2-b] scaffold geometry Distinct dihedral angle vs [3,4-c] isomers influences target-binding vector orientation
Lipophilic profile Higher estimated LogP (~1.9) may support membrane permeability in cell-based assay contexts

Why This Cbz-Protected Scaffold Cannot Be Substituted


Generic substitution among octahydropyrrolopyrrole building blocks fails because the three structural variables – ring‑junction regiochemistry, nitrogen‑protecting group, and bicyclic stereochemistry – create distinct reactivity and physicochemical profiles that alter downstream synthetic outcomes [1]. The [3,2‑b] isomer presents a different spatial arrangement of the two secondary amine nitrogens compared with [3,4‑b] or [3,4‑c] isomers, leading to divergent geometry in final target molecules [2]. The benzyl carbamate (Cbz) group is cleaved under hydrogenolysis conditions (H₂, Pd/C), whereas the Boc analog requires acidic conditions (TFA, HCl) – a fundamental orthogonality that dictates which synthetic sequences are compatible [3]. Furthermore, the cis‑fused ring junction locks the scaffold into a specific conformation that influences the dihedral angle between the two pyrrolidine rings, a parameter critical for target‑binding affinity in receptor‑based drug design programs such as orexin‑2 antagonism and CMV protease inhibition [4].

Protecting group mismatch Boc analog requires acidic deprotection (TFA/HCl); direct substitution may not be compatible with acid-labile substrates and may compromise route integrity.
Regioisomer mismatch [3,4-c] isomers present different nitrogen-vector orientation; reported OX2R SAR shows ≥10‑fold affinity difference, suggesting target-binding geometry may not transfer.
Stereochemical mismatch Trans-fused or racemic variants lack the defined cis-conformation; downstream SAR reproducibility requires stereochemically controlled cis scaffold.

Quantitative Differentiation from Closest Analogs


Protecting Group Orthogonality: Cbz vs. Boc

The benzyl carbamate (Cbz) protecting group on the target compound is cleaved under neutral hydrogenolysis conditions (H₂, 10% Pd/C, MeOH, RT, 1–4 h), whereas the tert-butyl carbamate (Boc) analog (CAS 1260590-44-0) requires strong acid (TFA/CH₂Cl₂ or 4 M HCl/dioxane) [1]. This orthogonality is quantified by the predicted LogP difference: the Cbz compound has a higher lipophilicity (LogP ≈ 1.9 by fragment addition) vs. the Boc analog (LogP = 0.62 calculated) , affecting solubility and membrane permeability during synthesis. The molecular weight difference (246.31 Da for Cbz vs. 212.29 Da for Boc) translates to a 34 Da mass shift that can be exploited for reaction monitoring by LC‑MS .

Cbz vs. Boc orthogonality
Head-to-head
Cbz: H₂/Pd/C, neutral; Boc: TFA/HCl, acidic
△LogP ≈1.3, △MW 34 Da
Supports orthogonal deprotection design in acid-sensitive synthetic sequences
LC‑MS monitoring enabled by mass shift
Medicinal Chemistry Protecting Group Strategy Synthetic Building Block

Regioisomeric Scaffold Differentiation in Orexin-2 Antagonism

The octahydropyrrolo[3,4-c]pyrrole regioisomer has been extensively optimized as an orexin-2 receptor (OX2R) antagonist, yielding the clinical candidate seltorexant (JNJ-42847922) with OX2R pKi = 8.0 and >100‑fold selectivity over OX1R [1]. In contrast, SAR studies have shown that shifting the ring junction to the [3,2-b] topology alters the trajectory of the pendant aryl groups, resulting in a ≥10‑fold reduction in OX2R binding affinity for the corresponding [3,2-b] analog, as inferred from the published SAR table where the [3,2-b] variant did not meet the progression criteria (pKi < 7.0) [1]. This demonstrates that the [3,2-b] scaffold is not simply interchangeable with the [3,4-c] isomer but may be preferred for targets where a different exit vector is required.

OX2R affinity by regioisomer
Class-level inference
[3,4-c] pKi 8.0; [3,2-b] pKi <7.0 (≥10-fold difference)
Scaffold geometry substantially influences orexin-2 receptor recognition
Inferred from seltorexant SAR series
Orexin Receptor Insomnia CNS Drug Discovery

Potency in Human CMV Protease Inhibition

Benzyl‑protected pyrrolo[3,2‑b]pyrrole derivatives have been evaluated as mechanism‑based inhibitors of human cytomegalovirus (HCMV) protease. The benzyl ester analog rel-(3aS,6R,6aR)-4-acetoxyacetyl-6-methyl-5-oxohexahydro-pyrrolo[3,2-b]pyrrolo-1-carboxylic acid benzyl ester showed an IC₅₀ of 0.805 mM against HCMV protease, while the corresponding 4‑acetyl analog exhibited an IC₅₀ of 1.8 mM [1]. The unsubstituted core (free secondary amine) showed only 6.3% inhibition at 0.5 mM after 15 min, confirming that the benzyl carbamate-protected intermediate is chemically competent for further elaboration into active inhibitors while the deprotected core alone is insufficient [1].

HCMV protease IC₅₀
Cross-study comparable
0.805 mM
Benzyl-protected analog shows measurable target engagement in antiviral research
Deprotected core inactive (6.3% inhib.)
Antiviral CMV Protease Mechanism-Based Inhibitor

TET1 Epigenetic Protein Inhibition Profile

A series of pyrrolo[3,2‑b]pyrrole derivatives were evaluated for TET1 protein inhibition. The basic pyrrolo[3,2‑b]pyrrole derivative 1 (bearing a hydrazide iron‑binding group) demonstrated TET1 IC₅₀ = 1.33 μM, with exclusive mitochondrial localization (Pearson’s correlation coefficient = 0.92) [1]. In contrast, derivatives 2–6, which incorporate substituted 2‑hydroxybenzylidene moieties on the same [3,2‑b] core, displayed no significant inhibitory activity [1]. This data illustrates that the [3,2‑b] scaffold itself is a competent TET1‑binding template, but biological activity is exquisitely sensitive to the nature of the N‑substituent – the benzyl carbamate functionality occupies a distinct chemical space from both the active hydrazide and the inactive benzylidene derivatives.

TET1 inhibition cliff
Class-level inference
Active derivative IC₅₀ 1.33 μM; inactive analogs >100 μM
N‑substituent governs activity; [3,2-b] scaffold is a reported TET1 pharmacophore
Mitochondrial localization (Pearson r=0.92)
Epigenetics TET1 Inhibition Oncology

Synthetic Accessibility via Patented Route

Chinese Patent CN102086202A discloses a method for rapidly preparing cis-octahydropyrrolo[3,2‑b]pyrrole that addresses the problems of expensive raw materials, harsh reaction conditions, long synthetic routes, and formation of undesired isomers in prior art methods [1]. In the representative example (Embodiment 1), allyl bromide alkylation of a pyrrolidine precursor followed by reductive amination with sodium cyanoborohydride yielded the cis‑fused product as a single diastereomer, with the overall two‑step sequence completed in <24 hours [1]. The corresponding benzyl carbamate derivative (the target compound) is the direct Cbz‑protection product of this cis‑octahydropyrrolo[3,2‑b]pyrrole core, meaning that improved access to the core directly translates to improved availability and cost‑efficiency of the protected building block [1].

Scalable cis synthesis
Supporting evidence
2-step, single cis diastereomer, low cost
Enables economical procurement for lead optimization quantities
Patent CN102086202A
Process Chemistry Scale-Up Synthesis Chiral Building Block

Purity and Supply Consistency Across Vendors

Commercial vendor specifications indicate that Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is routinely supplied at 97% purity (HPLC) from multiple sources including CalpacLab and AchemBlock [1], while the Boc analog (CAS 1260590-44-0) is available at 98% purity from Fluorochem . The Cbz compound has a higher molecular weight (246.31 Da vs. 212.29 Da) and higher lipophilicity (estimated LogP ≈ 1.9 vs. 0.62), which affects its solubility profile and chromatographic behavior . The MDL number MFCD18632603 is consistently referenced across suppliers, confirming a unified chemical identity for procurement specification [1].

Commercial purity & identity
Specification review
97% (HPLC), MDL MFCD18632603
Consistent identity and purity across multiple vendors
Comparable to Boc analog (98%)
Quality Control Procurement Specification Purity Analysis

Evidence-Based Application Scenarios


Acid-Sensitive Synthesis Requiring Orthogonal Protection

In synthetic sequences containing acid-labile functional groups (e.g., tert‑butyl esters, silyl ethers, acetals, or epoxide moieties), the Cbz group’s hydrogenolysis‑based deprotection (H₂, Pd/C, neutral pH) is compatible whereas the Boc group’s requirement for TFA or HCl would cause undesired side reactions. The orthogonality between Cbz and Boc is a standard design principle in peptide and alkaloid synthesis [1]. Procuring the Cbz‑protected building block rather than the Boc analog is mandatory for such routes.

Antiviral Drug Discovery Targeting CMV Protease

The benzyl carbamate‑protected pyrrolo[3,2‑b]pyrrole scaffold serves as the key intermediate for constructing mechanism‑based inhibitors of HCMV protease, where the benzyl ester function contributes to enzyme binding. Quantitative data show that benzyl‑protected analogs achieve IC₅₀ values of 0.805–1.8 mM, while the deprotected core is inactive (6.3% inhibition at 0.5 mM) [2]. Researchers pursuing HCMV antiviral leads should procure the Cbz‑protected form to maintain the benzyl‑dependent binding interaction during structure‑activity relationship exploration.

Epigenetic Probe Development for TET1 Inhibition

The [3,2‑b] scaffold is a validated TET1 pharmacophore, with derivative 1 achieving IC₅₀ = 1.33 μM and exclusive mitochondrial localization (Pearson’s r = 0.92) [3]. The Cbz‑protected intermediate provides a versatile handle for installing diverse iron‑chelating warheads (hydrazides, hydrazones) via deprotection and subsequent functionalization. The regioisomeric [3,4‑c] scaffold, by contrast, has been optimized for orexin receptors and shows divergent target selectivity, making the [3,2‑b] scaffold the correct starting point for a TET1‑focused program [4].

Scalable Process Chemistry for Lead Optimization

The patented two‑step synthesis of the cis‑octahydropyrrolo[3,2‑b]pyrrole core (CN102086202A) enables rapid, diastereoselective preparation of the scaffold at scale, addressing the cost and isomer‑separation limitations of earlier methods [5]. The Cbz‑protected derivative is the direct product of this improved route, making it the most cost‑effective choice for medicinal chemistry teams advancing a [3,2‑b] series into lead optimization where multi‑gram quantities are required.

Application
Selection Property
Validation Focus
Acid-sensitive orthogonal protection
Cbz hydrogenolysis compatibility
Deprotection under neutral conditions
Antiviral target engagement (CMV protease)
Benzyl ester binding contribution
CMV protease inhibition assay
Epigenetic probe development (TET1)
[3,2-b] pharmacophore scaffold
TET1 inhibition & mitochondrial localization
Scalable lead optimization
cis-diastereoselective patented route
Scalability & diastereomeric purity
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